2-(4-Methylsulfonylphenyl)nicotinic acid
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Overview
Description
2-(4-Methylsulfonylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a methylsulfonyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylsulfonylphenyl)nicotinic acid typically involves the introduction of the methylsulfonyl group to the phenyl ring followed by its attachment to the nicotinic acid core. One common method involves the reaction of 4-methylsulfonylphenylboronic acid with nicotinic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylsulfonylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl derivatives .
Scientific Research Applications
2-(4-Methylsulfonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial resistance and infection control.
Medicine: It has potential as an anti-inflammatory agent, particularly in the development of selective cyclooxygenase-2 inhibitors.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(4-Methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, as a cyclooxygenase-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Similar in structure but contains an indole moiety instead of nicotinic acid.
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine: Contains an imidazo[1,2-a]pyridine ring instead of nicotinic acid
Uniqueness
2-(4-Methylsulfonylphenyl)nicotinic acid is unique due to its combination of the methylsulfonylphenyl group with the nicotinic acid core. This structure imparts specific chemical properties, such as enhanced solubility and stability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHANBAYPBYISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688186 |
Source
|
Record name | 2-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258615-81-4 |
Source
|
Record name | 2-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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